![molecular formula C22H21FN4O2 B2489451 N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea CAS No. 866038-95-1](/img/structure/B2489451.png)
N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea
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Overview
Description
N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
BenchChem offers high-quality N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
The compound could potentially have anticancer properties. The synthesis of some new 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, which are related to the compound , has been described, and these compounds have been evaluated for their in vitro anticancer activity .
Anti-HIV Activity
Indole derivatives have been found to have anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to have antioxidant properties . This suggests that the compound could potentially be used in the treatment of conditions related to oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This suggests that the compound could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been found to have antitubercular properties . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Insecticidal Properties
A straightforward and efficient methodology has been developed for the synthesis of 3-cyano-2-pyridones, which are related to the compound , and these compounds have been evaluated for their insecticidal properties .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have shown to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives can have a wide range of effects, depending on their specific structure and the receptors they interact with .
properties
IUPAC Name |
1-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-14-15(2)27(13-16-4-10-19(29-3)11-5-16)21(20(14)12-24)26-22(28)25-18-8-6-17(23)7-9-18/h4-11H,13H2,1-3H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMBBNLQARDWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea |
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